molecular formula Ce2(CO3)3<br>C3Ce2O9 B082857 Cerium(III) carbonate CAS No. 14623-75-7

Cerium(III) carbonate

Cat. No.: B082857
CAS No.: 14623-75-7
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
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Description

Cerium(III) carbonate (Ce₂(CO₃)₃) is a cerium salt characterized by its low solubility and diverse applications in catalysis, materials science, and environmental remediation. It commonly exists in hydrated forms, such as this compound octahydrate (Ce₂(CO₃)₃·8H₂O), which has been identified via X-ray diffraction (XRD) in hydrothermal syntheses . The compound is synthesized through methods like hydrolysis of cerium(III) nitrate with urea or dissolution-deposition approaches involving mixed carbonates (e.g., magnesium–cerium systems) . Its structure can accommodate substitutions, such as Fe in Ce–Fe carbonate analogs, while retaining a similar crystal framework .

Scientific Research Applications

Catalysis

Role in Chemical Reactions

Cerium(III) carbonate is recognized for its catalytic properties, particularly in organic synthesis. It enhances reaction rates and selectivity in various chemical processes. For instance, it can catalyze the oxidation of alcohols to aldehydes or ketones, which is a crucial step in many synthetic pathways.

Case Study: Antioxidation Catalysts

A recent study highlighted the effectiveness of cerium carbonate as a catalyst that protects against harmful oxidation reactions. By blending cerium carbonate with other metal oxides, researchers developed a potent antioxidation catalyst that significantly reduces unwanted reactions in various chemical systems .

Materials Science

Applications in Ceramics and Glass

In materials science, this compound is employed to develop advanced materials such as ceramics and glass. Its incorporation improves thermal stability and mechanical properties of these materials. The compound acts as a flux in ceramic processing, enhancing the sintering process and resulting in stronger final products.

Material Property Enhanced Application
CeramicsThermal StabilityHigh-temperature applications
GlassMechanical StrengthOptical components

Environmental Remediation

Pollutant Removal

This compound plays a significant role in environmental applications, particularly in the removal of pollutants from wastewater. Its adsorption properties allow it to effectively bind heavy metals and other contaminants, facilitating their removal from industrial effluents.

Case Study: Wastewater Treatment

Research has demonstrated the efficacy of cerium carbonate in treating wastewater contaminated with heavy metals like lead and cadmium. The compound's ability to adsorb these metals significantly reduces their concentration in treated water, making it safer for discharge into the environment .

Pharmaceuticals

Drug Formulation and Delivery

In the pharmaceutical industry, this compound is explored for its potential in drug formulation and delivery systems. Its biocompatibility makes it an ideal candidate for stabilizing active pharmaceutical ingredients (APIs), enhancing their efficacy and shelf life.

Application Benefit
Drug StabilizationImproved shelf life
Controlled ReleaseEnhanced therapeutic effect

Research and Development

Analytical Techniques

This compound serves as a valuable reagent in various analytical techniques, including spectroscopy and chromatography. It aids researchers in characterizing other materials, providing insights into their composition and properties.

Table: Common Analytical Techniques Using this compound

Technique Purpose
SpectroscopyMaterial characterization
ChromatographySeparation of compounds

Chemical Reactions Analysis

Chemical Reactions Involving Cerium(III) Carbonate

This compound participates in various chemical reactions, including:

Decomposition Reactions

This compound decomposes upon heating to form cerium oxide and carbon dioxide:

Ce2(CO3)32CeO2+3CO2\text{Ce}_2(\text{CO}_3)_3\rightarrow 2\text{CeO}_2+3\text{CO}_2\uparrow

This reaction is significant for producing cerium oxide, a material used in catalysis and polishing applications.

Interaction with Acids

When treated with acids, this compound reacts to form soluble cerium salts:

Ce2(CO3)3+6HCl2CeCl3+3H2O+3CO2\text{Ce}_2(\text{CO}_3)_3+6\text{HCl}\rightarrow 2\text{CeCl}_3+3\text{H}_2\text{O}+3\text{CO}_2\uparrow

This reaction illustrates the solubility of cerium salts in acidic environments, which can be exploited for extraction processes.

Formation of Mixed Metal Carbonates

This compound can form mixed metal carbonates when combined with other metal carbonates, such as magnesium carbonate. This process can enhance the material's properties for catalytic applications:

MgCO3+Ce2(CO3)3Mg Ce mixed carbonate\text{MgCO}_3+\text{Ce}_2(\text{CO}_3)_3\rightarrow \text{Mg Ce mixed carbonate}

The resulting mixed carbonates exhibit improved stability and catalytic activity compared to their individual components .

Solubility and Environmental Behavior

The solubility of this compound is influenced by factors such as temperature and the presence of other ions in solution. Research indicates that higher temperatures and increased concentrations of carbonate ions enhance its solubility:

  • Solubility Data Table:

Temperature (°C)Potassium Carbonate Concentration (mol/L)Solubility (% Extraction)
251X
502Y
904.590.8

This table summarizes key findings regarding solubility behavior under varying conditions .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity Cerium(III) carbonate with controlled morphology?

High-purity this compound can be synthesized via pH-controlled precipitation using sodium bicarbonate/carbonate mixtures (e.g., NaHCO₃–Na₂CO₃) as precipitation agents. Adjusting the NaHCO₃/Na₂CO₃ molar ratio allows control over phase composition (e.g., Ce₂(CO₃)₃·8H₂O vs. CeOHCO₃) and morphology. Ethylene glycol additives reduce particle size, while surfactants like PVP or SDS template specific crystal planes (e.g., (002), (040)) to achieve hexagonal lamellar or flower-like structures . Purity is verified via trace rare earth analysis (≤1500 ppm impurities) and ICP-AES .

Q. Which characterization techniques are critical for analyzing this compound structure and composition?

Key techniques include:

  • XRD : Identifies crystalline phases (e.g., orthorhombic Ce₂(CO₃)₃·8H₂O) and detects impurities .
  • SEM/TEM : Resolves morphological features (e.g., plate-like or flower-like aggregates) .
  • FT-IR : Confirms carbonate bonding (e.g., ν₃ asymmetric CO₃²⁻ stretch at ~1450 cm⁻¹) .
  • ICP-AES/ICP-MS : Quantifies Ce:Mg ratios in mixed catalysts (e.g., Mg–Ce mixed carbonate with 12:1 Mg:Ce) .

Advanced Research Questions

Q. How can this compound be integrated into catalysts for reactive oxygen species (ROS) degradation?

Uniform Ce(III) carbonate clusters (e.g., ~2.5 nm size) are deposited on TiO₂ via a dissolution-deposition strategy. Mg–Ce mixed carbonate precursors are dissolved in water, leaving insoluble Ce(III) carbonate clusters that adhere to TiO₂ surfaces. This design minimizes mass transport limitations and leverages TiO₂’s photocatalytic ROS generation, enhancing degradation efficiency . HAADF-STEM confirms cluster stability under acidic conditions (pH 6.0), with no dissolution observed .

Q. What explains the pH-dependent kinetics of Ce(III) carbonate catalysts in photodegradation reactions?

A U-shaped pH-rate profile (e.g., for methylene blue degradation) arises from kinetic control rather than Ce(III) carbonate dissolution. At pH < 7, cationic dye adsorption on negatively charged TiO₂ increases, while Ce(III) carbonate’s ROS scavenging activity dominates at neutral/alkaline pH. Dissolution is ruled out via solubility data and HAADF-STEM imaging .

Q. How do computational studies inform the design of this compound with tailored morphologies?

Molecular dynamics (MD) simulations reveal that surfactants like PVP preferentially adsorb on Ce₂(CO₃)₃ crystal planes (e.g., (002) vs. (040)) via ketone group interactions. Binding energy calculations (-20 to -30 kJ/mol) show PVP’s role in agglomerating nanocrystals into flower-like structures . Density functional theory (DFT) further models anion effects (e.g., NO₃⁻, CH₃COO⁻) on CeO₂ nanoparticle synthesis from carbonate precursors .

Q. What strategies improve the stability of Ce(III) carbonate catalysts under reactive conditions?

  • Support interactions : TiO₂ stabilizes Ce(III) carbonate clusters against aggregation .
  • Additive engineering : Mg²⁺ in mixed carbonates reduces Ce leaching by forming soluble MgCO₃ during synthesis .
  • pH optimization : Operating near neutral pH (6–8) avoids acidic decomposition (e.g., to Ce³⁺ ions) .

Q. How do mixed-metal carbonates enhance catalytic performance in transesterification reactions?

Ce–Ca or Ce–Mg mixed carbonates (prepared via sol-gel methods) increase surface basicity, critical for dimethyl carbonate synthesis. CO₂-TPD profiles show strong basic sites (e.g., 400–600°C desorption) correlated with higher yields. XPS confirms Ce³⁺/Ce⁴⁺ redox pairs synergize with Ca²⁺ for methanol activation .

Q. What contradictions exist in the literature regarding Ce(III) carbonate’s role in photocatalysis?

Some studies attribute ROS degradation solely to CeO₂, but HAADF-STEM and kinetic data confirm Ce(III) carbonate clusters (not oxides) are active. Discrepancies arise from mischaracterization of carbonate phases as hydroxides or oxides during synthesis .

Comparison with Similar Compounds

Solubility Relative to Other Cerium Salts

Cerium(III) carbonate exhibits significantly lower solubility compared to other Ce(III) salts, as shown in Table 1.

Compound Solubility Trend Key Data Reference
Cerium(III) chloride Highly soluble Dominant in aqueous systems
Cerium(III) nitrate Moderately soluble Common precursor in syntheses
This compound Low solubility Precipitates in neutral/basic conditions
Cerium(IV) hydroxide Extremely insoluble Forms stable colloidal phases
Cerium phosphate Extremely insoluble Ksp ~10⁻²⁵ (prevails in phosphate-rich environments)

Key Insight : The low solubility of Ce(III) carbonate makes it suitable for catalytic applications where leaching is a concern, unlike more soluble Ce(III) nitrate or chloride .

Thermal Decomposition Behavior

Thermal stability varies markedly among cerium compounds (Table 2).

Compound Decomposition Pathway Temperature Range Products Reference
Ce(III) carbonate Two-step decomposition in O₂ 200–600°C CeO₂, CO₂, H₂O
Ce(III) nitrate Dehydration → CeO₂ >300°C CeO₂, NOₓ
Ce(IV) hydroxide Direct decomposition >100°C CeO₂·xH₂O → CeO₂
Lanthanide carbonates (e.g., Nd, Pr) Dehydration → oxalate → carbonate → oxide 313–873°C Nd₂O₃, Pr₆O₁₁

Key Insight : Ce(III) carbonate decomposes to CeO₂, a redox-active material, whereas lanthanide carbonates form oxides through intermediate oxalates/carbonates .

Structural Analogues and Composites

Ce(III) carbonate forms structural analogs and composites with enhanced functionalities (Table 3).

Compound/Composite Structure/Properties Application Reference
Ce–Fe carbonate Ce/Fe/C/O framework; similar to CeCO₃·8H₂O Potential catalytic hybrid
Ce(OH)CO₃–Pd nanoparticles Pd/PdO encrustation; disrupted H-bond network Enhanced catalysis
Mg–Ce mixed carbonate Water-soluble MgCO₃ domains; CeCO₃ deposition TiO₂-supported catalysts
Ce-MOF (NH₂-Ce-MUM-2) 3D framework with amino groups/open Ce sites CO₂ fixation, NLO materials

Key Insight : Composite materials (e.g., Pd-encrusted Ce(OH)CO₃) exhibit superior catalytic reactivity due to synergistic effects .

Catalytic Performance

Ce(III) carbonate’s catalytic efficiency depends on support interactions and composite design (Table 4).

Catalyst System Rate Constant (×10⁻³ min⁻¹) Key Finding Reference
Pure Ce(III) carbonate 11 (0.15 mg Ce) Rate inversely proportional to Ce loading
TiO₂-supported CeCO₃ 11 → 3.8 (same Ce content) 2.9× lower rate due to mass transport
Ce(OH)CO₃–Pd nanoparticles Not quantified Pd disrupts H-bonds, enhancing reactivity

Key Insight : Support materials (e.g., TiO₂) mitigate leaching but may reduce activity due to diffusion limitations .

Comparison with Other Lanthanide Carbonates

Lanthanide carbonates share decomposition pathways but differ in stability (Table 5).

Compound Dehydration Temp. Final Decomposition Temp. Oxide Product Reference
Ce(III) carbonate 313°C 648°C (CeO₂) CeO₂
Pr(III) carbonate 313°C 713°C (Pr₆O₁₁) Pr₆O₁₁
Nd(III) carbonate 333°C 723°C (Nd₂O₃) Nd₂O₃

Key Insight : Ce(III) carbonate decomposes at lower temperatures than Pr/Nd analogs, reflecting its redox activity .

Properties

IUPAC Name

cerium(3+);tricarbonate
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InChI

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
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InChI Key

GHLITDDQOMIBFS-UHFFFAOYSA-H
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3]
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Molecular Formula

Ce2(CO3)3, C3Ce2O9
Record name Cerium(III) carbonate
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DSSTOX Substance ID

DTXSID7041758
Record name Cerium carbonate
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Molecular Weight

460.26 g/mol
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Physical Description

Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS]
Record name Carbonic acid, cerium(3+) salt (3:2)
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CAS No.

537-01-9, 14623-75-7
Record name Cerous carbonate
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Synthesis routes and methods I

Procedure details

A cerium oxide powder was produced in the same manner as described in Embodiment 1 except 0.5 mol of cerium nitrate was dissolved in a solution of 10 mL of water and 90 mL of ethanol, and then mixed with a solution in which 1.5 mol of urea solution was dissolved in a solution of 10 mL of water and 90 mL of ethanol to obtain a cerium carbonate powder. 1.5 kg of the cerium carbonate powder was placed into an alumina crucible and the decomposed material was removed by thermal treatment in an oxygen atmosphere at 300° C. for 24 hours to obtain 1.2 kg of oxide, which was then calcinated in an oxygen atmosphere at 700° C. for one hour. A cerium oxide powder having a crystal size of 24 nm, a specific surface area of 44 m2/g, a pore distribution, of pores less than and over 3 nm, of 33:67, and an average particle diameter of 68-510 nm, was obtained.
Name
cerium nitrate
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Colloid preparation: the solution of cerium nitrate and the solution of sodium carbonate are simultaneously dropped in one beaker at 55° C., PH=9 to obtain an alkali cerium carbonate colloid. The colloid was washed 5 times with distilled water. If the above solution of sodium carbonate is replaced by the solution of potassium carbonate, ammonia, sodium hydroxide and/or potassium hydroxide as precipitator, the corresponding colloid or precipitates will be obtained.
Name
cerium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the present invention, the cerium precursor solution is mixed with the carbonate precursor solution and cerium carbonate powder is obtained from the mixture via precipitation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

First, 0.1 mole of cerium nitrate anhydrate was dissolved into 100 ml of distilled water, and the solution was stirred at room temperature for 30 minutes. In a separate container, 0.2 mole of ammonium carbonate was dissolved into 100 ml of ethanol at 50° C. Then, the above two solutions were mixed with each other to cause precipitation at 75° C. for 6 hours. By doing so, cerium carbonate powder was obtained.
Name
cerium nitrate
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into 150 g of 6N nitric acid, 240 g of commercially available cerium carbonate hexahydrate was dissolved, and thereby 390 g of a cerium carbonate solution was obtained. The solution of 390 g was subjected to a centrifugal separation at the revolution number of 1000 rpm for 120 min. Immediately after a separator is stopped, 350 g of supernatant liquid was sampled.
Quantity
150 g
Type
reactant
Reaction Step One
Name
cerium carbonate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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